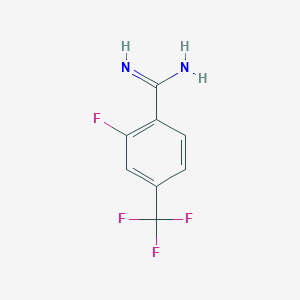

2-Fluoro-4-trifluoromethyl-benzamidine

Description

Significance of Fluorinated Benzamidines in Advanced Organic Synthesis and Medicinal Chemistry

The incorporation of fluorine into organic molecules can profoundly alter their properties. The high electronegativity of fluorine and the stability of the carbon-fluorine bond often lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. researchgate.netwikipedia.org The trifluoromethyl group (-CF3), in particular, is a strong electron-withdrawing group that can significantly influence a molecule's lipophilicity and bioavailability. These characteristics are highly desirable in drug design and the development of new agrochemicals. researchgate.net

Benzamidine (B55565) derivatives, on their own, are recognized as important pharmacophores, often acting as inhibitors for enzymes like serine proteases. nih.gov When combined with fluorine and trifluoromethyl groups, the resulting fluorinated benzamidines present a powerful class of compounds for chemical synthesis and medicinal applications. They serve as versatile building blocks for constructing more complex molecules and have shown potential in the development of treatments for a range of diseases, including cancer and inflammatory conditions. google.com

Overview of Current Research Trajectories for 2-Fluoro-4-trifluoromethyl-benzamidine

Currently, direct and extensive research focusing solely on this compound is limited in publicly available literature. However, its significance can be inferred from its role as a key intermediate in the synthesis of more complex molecules. The primary research trajectory for this compound appears to be its utilization as a building block in drug discovery and agrochemical development. Researchers are exploring its potential in creating novel compounds with desired biological activities, leveraging the unique properties conferred by its fluorinated structure. Patents related to fluorinated pharmaceuticals suggest its use in the synthesis of kinase inhibitors for cancer therapy. google.com

Scope and Academic Focus of the Research Review

This review aims to provide a comprehensive overview of the available scientific information on this compound. The focus is strictly on its chemical properties, synthesis, and its established or potential applications in medicinal chemistry, agrochemical research, and as a synthetic building block. This article will synthesize information from various sources to present a clear and scientifically accurate profile of the compound, while also highlighting areas where further research is needed.

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | 2-Fluoro-4-(trifluoromethyl)benzonitrile (B130348) | 2-Fluoro-4-(trifluoromethyl)benzamide |

| CAS Number | 885957-02-8 | 146070-34-0 | 207853-64-3 |

| Molecular Formula | C8H6F4N2 | C8H3F4N | C8H5F4NO |

| Molecular Weight | 206.14 g/mol | 189.11 g/mol sigmaaldrich.com | 207.125 g/mol nist.gov |

| Physical State | Solid (predicted) | Liquid sigmaaldrich.com | Solid |

| Boiling Point | Not available | Not available | Not available |

| Density | Not available | 1.358 g/mL at 25 °C sigmaaldrich.com | Not available |

Detailed Research Findings

While specific research on this compound is not abundant, its synthesis and reactivity can be inferred from established chemical principles and related literature.

A plausible and common method for the synthesis of benzamidines is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester salt (a Pinner salt), which can then be reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org Therefore, a likely synthetic route to this compound would start from its corresponding nitrile, 2-Fluoro-4-(trifluoromethyl)benzonitrile.

The synthesis of the precursor, 2-Fluoro-4-(trifluoromethyl)benzonitrile, can be achieved through various methods. One patented method involves the reaction of 2-nitro-4-trifluoromethylbenzaldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by a dehydration reaction. google.com Another approach starts from m-trifluoromethyl fluorobenzene (B45895), which undergoes bromination, followed by a cyano group displacement. google.com

The chemical reactivity of this compound is dictated by its functional groups. The amidine group is basic and can form salts with acids. The fluorine and trifluoromethyl groups are electron-withdrawing, which can affect the reactivity of the aromatic ring. numberanalytics.com

¹H NMR: Signals corresponding to the aromatic protons and the protons of the amidine group would be expected. The chemical shifts of the aromatic protons would be influenced by the fluorine and trifluoromethyl substituents.

¹³C NMR: Resonances for the carbon atoms of the aromatic ring, the trifluoromethyl group, and the amidine carbon would be present.

¹⁹F NMR: Two distinct signals would be anticipated, one for the fluorine atom attached to the ring and another for the trifluoromethyl group.

Mass Spectrometry: The molecular ion peak would correspond to its molecular weight, and fragmentation patterns would be characteristic of the loss of small groups like NH2 or CF3.

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=N stretching of the amidine group, and C-F stretching would be observed. ugr.es

Interactive Data Table: Spectroscopic Data of a Related Compound: 2-Fluoro-4-(trifluoromethyl)benzamide

| Spectroscopic Data | 2-Fluoro-4-(trifluoromethyl)benzamide |

| IR Spectrum | Available in NIST/EPA Gas-Phase Infrared Database ugr.es |

| Mass Spectrum (EI) | Available nist.gov |

Applications in Contemporary Research

The unique structural features of this compound make it a valuable compound in several areas of chemical research.

In medicinal chemistry, fluorinated benzamidines are investigated as potential inhibitors of various enzymes, particularly serine proteases like thrombin and factor Xa, which are involved in blood coagulation. nih.gov The benzamidine moiety can mimic the side chain of arginine, allowing it to bind to the active site of these enzymes. The fluorine and trifluoromethyl groups can enhance this binding and improve the drug-like properties of the molecule. nih.gov While no specific inhibitory activity has been reported for this compound itself, its structural similarity to known inhibitors suggests it could be a promising lead compound.

In the field of agrochemicals, benzamidine derivatives have shown a range of biological activities, including antifungal and insecticidal properties. The introduction of fluorine and trifluoromethyl groups can increase the potency and stability of these compounds, making them more effective as crop protection agents. For instance, fluorinated compounds are known to inhibit photosynthesis in certain weeds. mdpi.com

As a synthetic building block, this compound provides a versatile scaffold for the synthesis of more complex molecules. The amidine group can be transformed into various heterocyclic systems, which are prevalent in many pharmaceuticals and agrochemicals. google.com The presence of the fluorine and trifluoromethyl groups offers a way to introduce these important substituents into larger molecules, allowing for the fine-tuning of their biological and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSIMQXIRRBQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399781 | |

| Record name | 2-Fluoro-4-trifluoromethyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-02-8 | |

| Record name | 2-Fluoro-4-trifluoromethyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 4 Trifluoromethyl Benzamidine

Chemical Transformations Involving the Benzamidine (B55565) Moiety

The benzamidine functional group is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another, making it a highly versatile reactant. It can act as a binucleophile, providing two nitrogen atoms for ring-forming reactions.

Benzamidines are well-established precursors for the synthesis of nitrogen-containing heterocycles through condensation reactions with 1,3-dielectrophiles, such as β-dicarbonyl compounds or their synthetic equivalents. The amidine group provides the N-C-N fragment necessary for the formation of six-membered rings like pyrimidines.

In a typical reaction, the benzamidine condenses with a β-diketone, an α,β-unsaturated ketone, or a similar substrate to form a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine (B1678525) ring system. mdpi.com The reaction of 4-bromobenzamidine with 1,3-di(4-bromophenyl)propen-3-one to yield a triarylpyrimidine is a classic example of this transformation. mdpi.com The 2-fluoro-4-trifluoromethyl-benzamidine is expected to undergo analogous reactions, with the electron-withdrawing substituents potentially accelerating the initial nucleophilic attack. This high reactivity makes it a key component in the synthesis of polysubstituted pyrimidines, which are prevalent scaffolds in medicinal chemistry. nih.govresearchgate.netthieme.de

| Reactant A (Amidine) | Reactant B (1,3-Dielectrophile) | Product (Heterocycle) | Reaction Type |

|---|---|---|---|

| This compound | Acetylacetone | 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine | Condensation/Cyclization |

| Benzamidine | Ethyl Acetoacetate | 4-Hydroxy-2-phenyl-6-methylpyrimidine | Condensation/Cyclization |

| 4-Bromobenzamidine | 1,3-Di(4-bromophenyl)propen-3-one | 2,4,6-Tris(4-bromophenyl)pyrimidine | Condensation/Cyclization/Oxidation |

The binucleophilic nature of the amidine functional group makes this compound a prime candidate for constructing a diverse array of heterocyclic systems beyond pyrimidines. nih.gov These cyclization reactions are fundamental in generating molecular complexity from relatively simple starting materials.

Pyrimidines: As detailed previously, the most common cyclization involving benzamidines is their reaction with three-carbon units (C-C-C synthons) like β-diketones to form pyrimidine rings. This is a robust and widely used method in heterocyclic chemistry. mdpi.comresearchgate.net

Triazoles: Benzamidines can be converted into N-acyl benzimidamide intermediates, which can then undergo intramolecular oxidative cyclization to form 1,2,4-triazole (B32235) derivatives. nih.gov This pathway provides access to five-membered heterocyclic rings containing three nitrogen atoms.

Imidazoles: Recent methodologies have shown that amidines can undergo [3+2] cyclization reactions. For instance, a copper-catalyzed reaction between amidines and trifluoromethyl carbenoids (generated from trifluoromethyldiazo compounds) leads to the formation of 5-fluoroimidazoles through a process involving the cleavage of two C-F bonds in the trifluoromethyl group. nih.gov This demonstrates a modern approach to imidazole (B134444) synthesis where the amidine provides two nitrogen atoms and one carbon atom to the final ring.

| Amidine Derivative | Co-reactant | Catalyst/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|

| N-Aryl Benzimidamide | - (Intramolecular) | I₂/KI | 1,2,4-Triazole | nih.gov |

| Benzamidine | Trifluoromethyl carbenoid | Copper Catalyst | 5-Fluoroimidazole | nih.gov |

| 4-Bromobenzamidine | α,β-Unsaturated Ketone | Base (KOH) | Pyrimidine | mdpi.com |

Influence of Fluorine and Trifluoromethyl Substituents on Chemical Reactivity

The presence of both a fluorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 4-position of the benzene (B151609) ring profoundly modifies the electronic landscape of the benzamidine moiety. These halogen substituents exert strong inductive electron-withdrawing effects.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. rsc.org Its strong inductive effect (-I) significantly decreases the electron density on the aromatic ring and, consequently, on the attached amidine functional group.

This electronic perturbation has several important consequences:

Increased Electrophilicity: The carbon atom of the amidine group becomes more electrophilic. This enhances its reactivity towards nucleophiles, often accelerating condensation and cyclization reactions.

Stabilization of Intermediates: The electron-withdrawing nature of the -CF3 group can stabilize negatively charged intermediates or transition states that may form during a reaction, thereby lowering the activation energy and increasing the reaction rate.

Acidity of N-H Protons: The pKa of the N-H protons on the amidine group is lowered, making them more acidic. This can facilitate deprotonation steps in base-catalyzed reactions.

These effects generally lead to higher yields and can influence the selectivity of certain transformations. For example, in cascade reactions involving trifluoromethylation and cyclization, the presence of the -CF3 group is crucial for the reaction to proceed efficiently under mild conditions. mdpi.com

| Compound | Substituent at C4 | Hammett Constant (σₚ) | Effect on Ring Electron Density |

|---|---|---|---|

| Benzonitrile (B105546) | -H | 0.00 | Neutral |

| 4-Fluorobenzonitrile | -F | +0.06 | Weakly Deactivating |

| 4-(Trifluoromethyl)benzonitrile (B42179) | -CF₃ | +0.54 | Strongly Deactivating |

The synthesis of this compound typically originates from a more readily available fluorinated building block, such as 2-fluoro-4-(trifluoromethyl)benzoic acid or its corresponding benzonitrile. The preparation of the target amidine involves a series of well-established functional group interconversions.

A common synthetic route proceeds as follows:

Amide Formation: 2-Fluoro-4-(trifluoromethyl)benzoic acid can be converted to its acid chloride, which then reacts with ammonia (B1221849) to form 2-fluoro-4-(trifluoromethyl)benzamide. nist.govnist.gov

Nitrile Dehydration: The resulting benzamide (B126) can be dehydrated using a suitable reagent (e.g., phosphorus oxychloride or thionyl chloride) to yield 2-fluoro-4-(trifluoromethyl)benzonitrile (B130348).

Amidine Synthesis (Pinner Reaction): The benzonitrile is the direct precursor to the benzamidine. In the classic Pinner reaction, the nitrile is treated with an alcohol (like ethanol) under anhydrous acidic conditions (HCl gas) to form an imidate salt. Subsequent treatment of this Pinner salt with ammonia furnishes the final this compound.

Patented synthetic methods often start further back, for instance from 2,3-dichlorotrifluorotoluene, and proceed through sequential fluorination, cyanation, and other transformations to arrive at the desired benzamide or benzonitrile precursor. google.com These routes highlight the versatility of functional group exchanges on the fluorinated aromatic core.

Elucidation of Reaction Mechanisms through Experimental and Computational Studies

While specific, dedicated mechanistic studies on this compound are not widely published, the reaction mechanisms can be understood by analogy to similar systems and through the application of modern computational chemistry. Experimental techniques such as kinetic studies, crossover experiments, and the isolation or trapping of intermediates are traditionally used to probe reaction pathways.

In recent years, Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms in silico. researchgate.net For reactions involving this benzamidine, DFT calculations could be employed to:

Model Transition States: Identify the structures and calculate the activation energies of transition states for key steps, such as nucleophilic attack or intramolecular cyclization. researchgate.netresearchgate.net

Analyze Reaction Pathways: Compare the energy profiles of competing reaction pathways to predict or explain the observed product distribution (regio- and stereoselectivity). mdpi.com

Evaluate Substituent Effects: Quantify the impact of the fluoro and trifluoromethyl groups on the charge distribution and stability of reactants, intermediates, and transition states, thereby providing a theoretical basis for the observed reactivity.

For example, DFT studies on the cyclization of related guanidinium (B1211019) salts have successfully interpreted product diversity by analyzing the tautomers formed and the energetics of the intramolecular cyclization step. mdpi.com Similarly, computational analysis of copper-catalyzed cyclizations has helped to map the free energy profile and identify the rate-determining steps. researchgate.net Such computational and experimental approaches are essential for a deep understanding of the reactivity of this compound and for optimizing its use in the synthesis of novel molecules.

Biological and Pharmacological Research on 2 Fluoro 4 Trifluoromethyl Benzamidine

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

The interaction of 2-Fluoro-4-trifluoromethyl-benzamidine with various enzymes can be hypothesized based on the well-established roles of its constituent chemical groups in medicinal chemistry.

Direct research on this compound as a Factor Xa (FXa) inhibitor is not available. However, the molecule's structure contains features highly relevant to FXa inhibition.

The benzamidine (B55565) group is a well-known pharmacophore that acts as a potent reversible, competitive inhibitor of serine proteases such as trypsin, thrombin, and Factor Xa. wikipedia.orgdrugbank.comnih.govbio-world.com In the context of FXa inhibitors, the basic amidine group effectively mimics the side chain of arginine, allowing it to anchor in the S1 specificity pocket of the enzyme, which contains a key aspartic acid residue (Asp-189). nih.gov This interaction is a cornerstone of many early-generation and some contemporary direct FXa inhibitors.

The 2-fluoro-4-trifluoromethylphenyl moiety would typically occupy the S4 pocket of the Factor Xa active site. Modern FXa inhibitors often incorporate substituted aromatic rings at this position to engage in hydrophobic and specific electrostatic interactions that enhance binding affinity and selectivity. The inclusion of fluorine and trifluoromethyl (CF3) groups is a common strategy in drug design to modulate physicochemical properties. bohrium.comhovione.com The trifluoromethyl group, in particular, can enhance metabolic stability and lipophilicity, which are crucial for oral bioavailability. nih.govresearchgate.net For example, the design of potent, selective, and neutral FXa inhibitors has involved the use of biaryl P4 groups, demonstrating the importance of this region for optimizing pharmacological profiles. nih.gov

Table 1: Examples of Direct Factor Xa Inhibitors and Their Potency This table provides context on the potency of known FXa inhibitors but does not include data for this compound.

| Compound | Structure | Target | IC50 / Ki |

|---|---|---|---|

| Rivaroxaban |  |

Factor Xa | Ki: 0.4 nM |

| Apixaban |  |

Factor Xa | Ki: 0.08 nM nih.gov |

| Edoxaban |  |

Factor Xa | Ki: 0.56 nM |

| Benzamidine |  |

Trypsin | Ki: ~18 µM |

There are no specific studies detailing the anti-inflammatory activity of this compound. However, benzamide (B126) and benzamidine derivatives are known to possess a variety of pharmacological activities, including anti-inflammatory effects. researchgate.netnih.gov Furthermore, the incorporation of fluorine and trifluoromethyl groups into scaffolds is a known strategy in the development of anti-inflammatory agents. For instance, certain fluorine-substituted compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

No research has been published on the inhibitory potential of this compound against Carbonic Anhydrase II (CA-II) or tyrosinase.

For Carbonic Anhydrase II , the primary class of inhibitors are sulfonamides, which coordinate to the zinc ion in the enzyme's active site. Benzamidine derivatives are not typical pharmacophores for CA-II inhibition. researchgate.net

For tyrosinase , the enzyme responsible for melanin (B1238610) production, a wide variety of compounds, including those with trifluoromethylphenyl groups, have been investigated as potential inhibitors. For example, derivatives of 5-(trifluoromethyl)benzo[d]thiazole have shown potent tyrosinase inhibitory activity. However, the activity of a benzamidine-based compound on this enzyme is undetermined.

There is no available literature investigating this compound as an inhibitor of monoacylglycerol lipase (B570770) (MAGL). The known inhibitors of MAGL typically feature scaffolds such as carbamates, which are designed to react with the catalytic serine residue in the enzyme's active site. The benzamidine structure is not a recognized pharmacophore for MAGL inhibition.

Receptor Interaction and Modulatory Activities

Direct studies on the interaction of this compound with G Protein-Coupled Receptors (GPCRs) have not been reported. However, the molecule's 2-fluoro substitution allows for a discussion of its potential to engage in halogen bonding.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as a backbone carbonyl oxygen in a protein. nih.govacs.org This occurs due to an area of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X bond. nih.gov The strength of this bond generally increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov

While fluorine is the least polarizable halogen, appropriately positioned fluorine atoms on an aromatic ring can still form meaningful halogen bonds, particularly when the ring is activated by electron-withdrawing groups like the trifluoromethyl group in this compound. Such interactions are increasingly recognized as important for ligand-receptor binding affinity and specificity in drug design. nih.govacs.org For a molecule like this compound, the ortho-fluorine atom could theoretically form a halogen bond with a suitable acceptor atom in a GPCR binding pocket, potentially influencing its conformation and leading to agonistic or antagonistic activity. Without experimental data, such as X-ray crystallography or detailed SAR studies, this remains a theoretical possibility.

Serotonin (B10506) Receptor (5-HT2A, 5-HT7, 5-HT1A) Ligand Binding and Antagonism

The benzamidine core and its derivatives are subjects of investigation for their interaction with various G-protein-coupled receptors, including serotonin (5-HT) receptors, which are crucial targets for therapeutic agents treating neuropsychiatric disorders. nih.gov The introduction of fluorine and trifluoromethyl groups can significantly modulate the binding affinity and functional activity of ligands at these receptors.

Research into multi-target ligands has highlighted the nuanced effects of such substitutions. For instance, studies on compounds with indazole and piperazine (B1678402) scaffolds have shown that introducing electron-withdrawing groups like trifluoromethyl and fluoro substituents influences binding affinity for 5-HT1A and 5-HT2A receptors. nih.gov Specifically, for the 5-HT2A receptor, the placement of a fluorine atom on the phenyl ring has a beneficial effect on the compound's activity. nih.gov In some series, a para-fluorine substitution results in the highest affinity for the 5-HT2A receptor. nih.gov Conversely, a strong electron-withdrawing substituent like trifluoromethyl can sometimes lead to a decrease in binding affinity at the 5-HT1A receptor, depending on its position. nih.gov

Further studies have explored dual 5-HT1A and 5-HT7 receptor ligands. In one series of compounds, replacing a p-fluoro-phenyl group led to a 25-fold increase in potency at the 5-HT7 receptor, demonstrating the significant impact of this moiety on receptor interaction. nih.gov The development of selective 5-HT2A antagonists, such as M100907, which contains a fluorophenethyl group, has been pivotal in understanding the role of these receptors in conditions like Parkinson's disease and schizophrenia. mdpi.comnih.gov Chronic administration of certain 5-HT2A antagonists can lead to changes in receptor protein levels, a phenomenon known as functional selectivity. mdpi.com The affinity of ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7, is often evaluated to build a comprehensive pharmacological profile. nih.govnih.gov A new generation of highly selective agonists for the 5-HT1A receptor has advanced the study of biased agonism, creating new therapeutic possibilities for CNS disorders. nih.gov

Table 1: Influence of Fluoro/Trifluoromethyl Groups on Serotonin Receptor Binding

| Receptor Subtype | Observed Effect of Fluoro/Trifluoromethyl Substitution | Example Compound Class/Study | Reference |

|---|---|---|---|

| 5-HT1A | Position-dependent; can decrease binding affinity with strong electron-withdrawing groups (e.g., -CF3). | Indazole/Piperazine Derivatives | nih.gov |

| 5-HT2A | Generally beneficial; para-fluoro substitution can significantly increase affinity. | Indazole/Piperazine Derivatives | nih.gov |

| 5-HT7 | Substitution can dramatically increase potency (e.g., 25-fold). | Butyrophenone Analogs | nih.gov |

Therapeutic Potential in Specific Disease Areas

The benzamidine structure is a well-established pharmacophore in the design of inhibitors for serine proteases, a class of enzymes that includes key factors in the blood coagulation cascade like thrombin and Factor Xa (fXa). rsc.orgresearchgate.net Consequently, derivatives of benzamidine are actively explored as potential anticoagulants.

Factor Xa, positioned at the convergence of the intrinsic and extrinsic coagulation pathways, is a prime target for new oral anticoagulants. nih.gov Research has identified potent fXa inhibitors built on a 4-amidinobenzylamide scaffold, which is a derivative of benzamidine. nih.gov The development of fluorinated analogues of existing anticoagulants is also a promising strategy. For example, a series of fluorinated analogues of dabigatran, a direct thrombin inhibitor that contains a benzamidine moiety, were designed and synthesized. mdpi.com Several of these new compounds showed remarkable anticoagulant activities, with IC50 values against thrombin in the low nanomolar range, comparable to the parent drug. mdpi.com Specifically, one analogue demonstrated strong inhibition of arteriovenous thrombosis in vivo, with an efficacy similar to dabigatran. mdpi.com Furthermore, research into novel fXa inhibitors has utilized 2-fluoro-4-(methylamino)benzoic acid as a synthetic precursor, indicating the relevance of the 2-fluoro-4-substituted phenyl ring in designing such agents.

Table 2: Anticoagulant Activity of Benzamidine-Related Compounds

| Compound Type | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Fluorinated Dabigatran Analogues | Thrombin | IC50 values as low as 1.81 nM; potent in vivo antithrombotic activity. | mdpi.com |

| R1-SO2-dSer(R2)-Gly-4-amidinobenzylamide | Factor Xa | Potent and selective inhibitors with Ki values in the nanomolar range. | nih.gov |

| Derivatives of 2-fluoro-4-(methylamino)benzoic acid | Factor Xa | Serves as a building block for potential fXa inhibitors. |

The benzamidine scaffold and its heterocyclic bioisosteres, such as benzimidazole (B57391), are of significant interest in oncology. The structural resemblance of benzimidazoles to naturally occurring purine (B94841) nucleotides allows them to interact with various biopolymers, making them an excellent scaffold for anticancer drug development. The introduction of a trifluoromethyl group is a known strategy to enhance biological activity, including anticancer effects.

Studies have shown that benzimidazole derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis. For instance, certain benzimidazole-based derivatives were found to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases-3 and -8, while decreasing the anti-apoptotic protein Bcl2. Research on substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles revealed significant anticancer activity, with one compound being particularly active against breast and prostate cancer cell lines. The trifluoromethyl group can enhance the potency of anticancer agents by forming multipolar bonds with target proteins or by improving pharmacokinetic properties like metabolic stability and cell penetration. For example, trifluoromethyl substitution on a ruthenium complex enhanced its photoinduced cytotoxic activity against triple-negative breast cancer cells, with apoptosis identified as the cell death mechanism.

Broader Spectrum Biological Activity Assessments

Derivatives of benzamidine and related structures containing fluorine and trifluoromethyl groups are widely investigated for their potential as antimicrobial and antifungal agents. The presence of these groups often enhances the biological activity of the parent compound.

Antibacterial Activity : Studies on novel benzamidine analogues have demonstrated significant antimicrobial activity against pathogens, including those that trigger periodontitis, with minimum inhibitory concentration (MIC) values in the range of 31.25 to 125 µg/mL. Research into fluorobenzoylthiosemicarbazides found that trifluoromethyl derivatives were particularly active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Similarly, studies on fluorinated benzimidazole derivatives have shown them to possess good antibacterial properties compared to their non-fluorinated parent compounds.

Antifungal Activity : The introduction of fluorine atoms is also a key strategy in developing new antifungal agents. Salicylanilide esters prepared with 4-(trifluoromethyl)benzoic acid have been evaluated as potential antimycotic agents. In other studies, chalcones bearing trifluoromethyl and trifluoromethoxy substituents have proven to be potent antifungal agents. Research on 5-trifluoromethyl-1,2,4-oxadiazole derivatives also indicated their potential as a lead structure for new fungicides. The antiparasitic activity of trifluoromethyl-substituted compounds has also been noted, with some derivatives showing efficacy against Leishmania parasites.

Table 3: Antimicrobial/Antifungal Activity of Related Fluorinated Compounds

| Compound Class | Activity Type | Key Finding | Reference |

|---|---|---|---|

| Novel Benzamidine Analogues | Antibacterial | MIC values of 31.25-125 µg/mL against periodontal pathogens. | |

| Trifluoromethyl-substituted Thiosemicarbazides | Antibacterial | Active against MRSA with MICs from 7.82 to 31.25 µg/mL. | |

| Fluorinated Benzimidazoles | Antibacterial & Antifungal | Fluoro-substituted compounds showed good antimicrobial properties. | |

| Trifluoromethyl-substituted Chalcones | Antibacterial & Antifungal | Demonstrated potent activity against pathogenic bacterial and fungal strains. |

The benzamidine moiety is a classic and well-documented inhibitor of a specific class of enzymes known as serine proteases. rsc.org This inhibitory action is central to many of its therapeutic applications, including its use as an anticoagulant.

Benzamidine acts as a reversible, competitive inhibitor of trypsin and trypsin-like enzymes. rsc.org Its inhibitory spectrum includes several crucial human serine proteases such as thrombin, plasmin, and complement C1s. researchgate.net Because of this broad activity, benzamidine hydrochloride is a common component of protease inhibitor cocktails used in biochemical research to prevent the degradation of proteins during extraction and purification.

Structure-activity relationship studies have been conducted to understand how different substituents on the benzamidine ring affect its inhibitory potency against various proteases. researchgate.net This analysis revealed that the binding of substituted benzamidines to enzymes like plasmin and C1s is influenced by the electronic properties and hydrophobicity of the substituent. researchgate.net For thrombin, the interaction was primarily affected by the substituent's hydrophobicity. researchgate.net This foundational knowledge aids in the rational design of more potent and selective protease inhibitors based on the benzamidine scaffold.